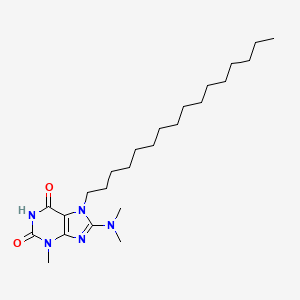![molecular formula C19H20O3 B15081600 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one is a compound known for its unique structure and significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one typically involves the catalytic hydrogenation of 4-(6-methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one. This reaction is carried out using a palladium catalyst under low to medium hydrogen pressure (0.5 to 1.5 atmospheres) at temperatures ranging from -20°C to +50°C .
Industrial Production Methods
In industrial settings, the compound is produced by reacting 2-acetyl-6-methoxynaphthalene with an acetic acid ester in the presence of a base. This process yields 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, which is then hydrogenated to form the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: It is used as a model compound in organic synthesis and reaction mechanism studies.
Biology: The compound is studied for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces inflammation and pain. The primary molecular target is the COX-2 enzyme, which is involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nabumetone: 4-(6-Methoxy-2-naphthyl)-2-butanone, known for its anti-inflammatory properties.
Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.
Indomethacin: A potent NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific structure, which provides a balance between efficacy and reduced gastrointestinal toxicity compared to other NSAIDs .
Propriétés
Formule moléculaire |
C19H20O3 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-(6-methoxynaphthalen-2-yl)-6a-methyl-3a,4,5,6-tetrahydro-3H-cyclopenta[b]furan-2-one |
InChI |
InChI=1S/C19H20O3/c1-19-8-7-16(17(19)11-18(20)22-19)14-4-3-13-10-15(21-2)6-5-12(13)9-14/h3-6,9-10,16-17H,7-8,11H2,1-2H3 |
Clé InChI |
AEKUJPWTHMTXLL-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C1CC(=O)O2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


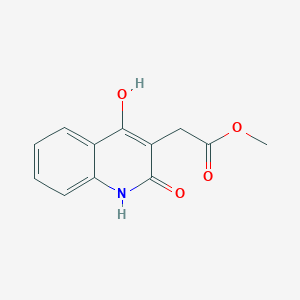
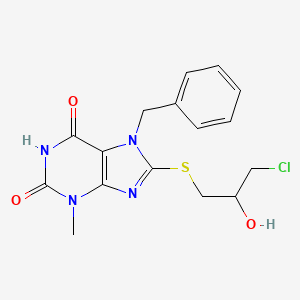
![2-(4-{(E)-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-YL)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B15081537.png)
![Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B15081540.png)
![2-phenyl-N'-[(1E)-1-phenylethylidene]quinoline-4-carbohydrazide](/img/structure/B15081543.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B15081545.png)
![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
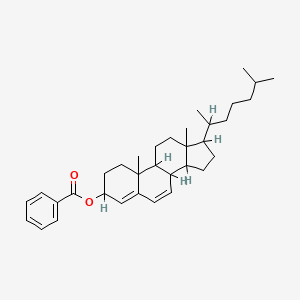
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
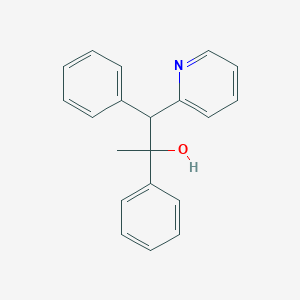
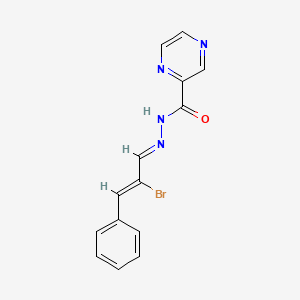
![5-(2,4-Dichlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15081592.png)
